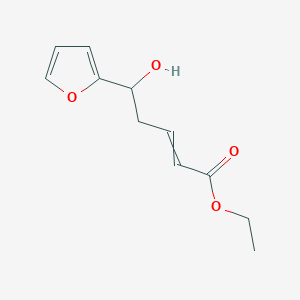![molecular formula C14H8ClN3 B14400113 9-Chloro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-34-7](/img/structure/B14400113.png)
9-Chloro-7H-pyrimido[5,4-c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. This compound is characterized by its unique tricyclic structure, which includes a pyrimidine ring fused to a carbazole moiety. The presence of a chlorine atom at the 9th position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7H-pyrimido[5,4-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrimidine derivative with a carbazole precursor, followed by chlorination. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and chlorination processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-7H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-7H-pyrimido[5,4-c]carbazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 9-Chloro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: A parent compound with a simpler structure, lacking the pyrimidine ring.
Pyrimido[4,5-a]carbazole: A closely related compound with a different fusion pattern of the rings.
Isoxazolo[4,5-a]carbazole: Another related compound with an isoxazole ring fused to the carbazole moiety.
Uniqueness
9-Chloro-7H-pyrimido[5,4-c]carbazole is unique due to the presence of the chlorine atom at the 9th position and the specific fusion of the pyrimidine and carbazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
88368-34-7 |
|---|---|
Fórmula molecular |
C14H8ClN3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
9-chloro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8ClN3/c15-9-2-3-10-12(5-9)18-11-4-1-8-6-16-7-17-14(8)13(10)11/h1-7,18H |
Clave InChI |
CKBUJRDOXKTXIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC3=C2C4=NC=NC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
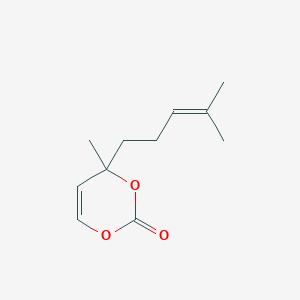

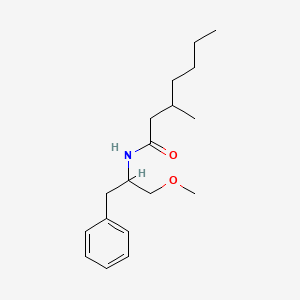

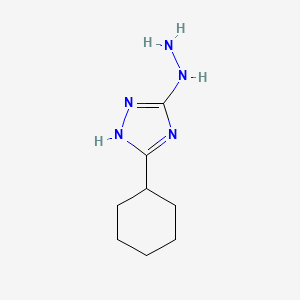
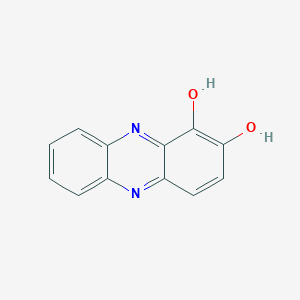
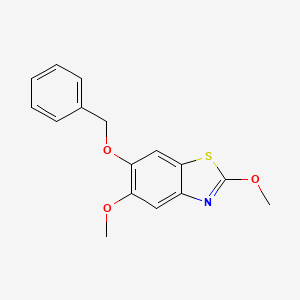
![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

